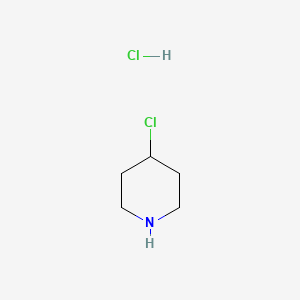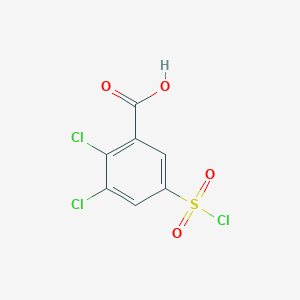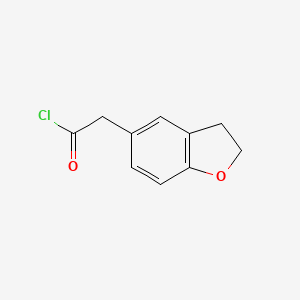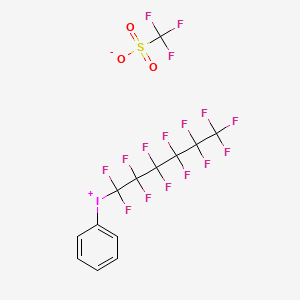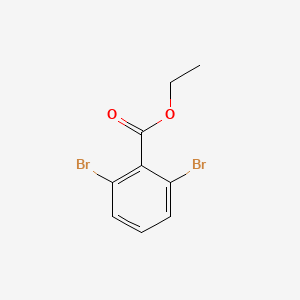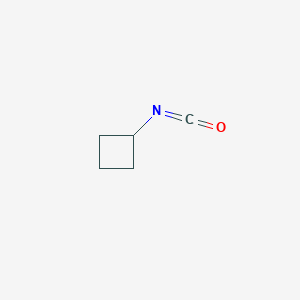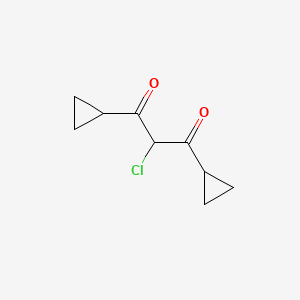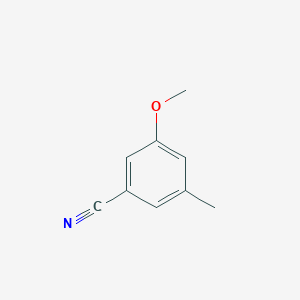![molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6](/img/structure/B1321974.png)
7-Chlorothieno[3,2-B]pyridine-2-carbonitrile
Overview
Description
7-Chlorothieno[3,2-B]pyridine-2-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Biochemical Pathways
Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair
Result of Action
Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted thieno[3,2-B]pyridine derivatives.
Scientific Research Applications
Chemistry: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[3,2-B]pyridine exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a versatile intermediate makes it valuable in the development of new materials and products.
Comparison with Similar Compounds
Thieno[3,2-B]pyridine: Lacks the chlorine and nitrile substituents, making it less reactive in certain chemical reactions.
7-Bromothieno[3,2-B]pyridine-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
7-Methylthieno[3,2-B]pyridine-2-carbonitrile:
Uniqueness: 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials.
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGWQPBWFCZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

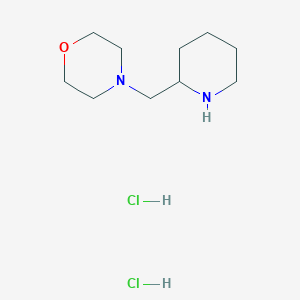

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)
